molecular formula C21H14FN7O B11084882 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11084882
M. Wt: 399.4 g/mol
InChI Key: UEPMGNDBWSOVSC-UHFFFAOYSA-N
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Description

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex heterocyclic compound that features a unique combination of pyrazole, pyridine, and pyrano structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Pyridine Ring: The pyridine ring is constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the Pyrano Ring: The pyrano ring is formed through an intramolecular cyclization reaction.

    Introduction of the Cyanide Group: The cyanide group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and halogens for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole and 3,5-dimethyl-1H-pyrazole share structural similarities.

    Pyridine Derivatives: Compounds like 4-aminopyridine and 2,6-dimethylpyridine are structurally related.

    Pyrano Derivatives: Compounds such as 2H-pyran-2-one and 4H-pyran-4-one are similar in structure.

Uniqueness

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14FN7O

Molecular Weight

399.4 g/mol

IUPAC Name

6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H14FN7O/c22-13-3-1-11(2-4-13)18-15(10-26-27-18)16-14(9-23)20(24)30-21-17(16)19(28-29-21)12-5-7-25-8-6-12/h1-8,10,16H,24H2,(H,26,27)(H,28,29)

InChI Key

UEPMGNDBWSOVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C3C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N)F

Origin of Product

United States

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